{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a chlorofluorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable precursor such as 2-chloro-4-fluorobenzyl chloride reacts with the triazole intermediate.
Addition of the Methanol Group: The final step involves the addition of a methanol group to the triazole ring, which can be achieved through a reduction reaction using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in medicinal chemistry.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-chloro-4-fluorophenyl)methyl]piperazine}
- {1-[(2-chloro-4-fluorophenyl)methyl]piperidine}
- {1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
Uniqueness
{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-10-3-8(12)2-1-7(10)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBMQRZBHKSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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